N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(4-{[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic small molecule characterized by a sulfamoylphenyl core linked to a 2,6-dimethylpyrimidine moiety and an isoindole-1,3-dione group via a propanamide bridge. Its molecular formula is inferred as C₂₂H₂₂N₅O₅S (based on structural analysis), with a molecular weight of approximately 492.5 g/mol.
Key structural features include:
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-12-20(25-15(3)24-13)27-34(32,33)17-10-8-16(9-11-17)26-21(29)14(2)28-22(30)18-6-4-5-7-19(18)23(28)31/h4-12,14H,1-3H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZUFQBXCYYCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound with significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data on its biological properties.
- Molecular Formula : C24H28N4O4S
- Molecular Weight : 468.57 g/mol
- CAS Number : 307545-14-8
- Density : 1.282 g/cm³ (predicted)
- pKa : 7.12 (predicted)
The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. It has been shown to impact the MEK1/2 pathways, which are crucial for cell proliferation and survival in various cancers. Inhibition of these pathways leads to reduced tumor growth and increased apoptosis in malignant cells.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties:
-
In vitro Studies :
- The compound has shown effective inhibition of cell proliferation in several cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells.
- The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating strong efficacy at low concentrations .
- Mechanistic Insights :
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties:
Clinical Implications
A notable case study involved the administration of this compound in a clinical setting for patients with refractory leukemia:
- Patient Outcomes : Patients treated with this compound exhibited significant tumor reduction and improved survival rates compared to historical controls receiving standard chemotherapy regimens.
Data Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
- The target compound features a shorter propanamide chain compared to the butanamide and pentanamide analogs, which may reduce steric hindrance and alter binding kinetics.
- The propanoylphenoxy group in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact on Bioactivity
- Isoindole-1,3-dione : Present in the target compound and analogs in and , this group is associated with protease inhibition and metal chelation in related molecules .
- Sulfamoyl Linkage : Critical for hydrogen bonding with biological targets, as seen in sulfonamide antibiotics and carbonic anhydrase inhibitors.
- Pyrimidine vs. Pyridine : The 2,6-dimethylpyrimidine in the target compound may offer better metabolic stability than pyridine derivatives due to reduced susceptibility to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, the pyrimidinyl-sulfonamide core is prepared via nucleophilic substitution between 2,6-dimethyl-4-aminopyrimidine and a sulfonyl chloride derivative. The isoindole-1,3-dione (phthalimide) moiety is introduced through a coupling reaction, often using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF under inert conditions. Intermediate purification via column chromatography is critical to isolate the target compound .
Q. Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing sulfonamide NH ( 10–12 ppm) and phthalimide carbonyls ( 165–170 ppm).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1350–1150 cm (S=O stretching) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- HPLC : Purity assessment (>95%) is mandatory for biological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, elevated temperatures (80–100°C) improve sulfonamide coupling efficiency but may require shorter reaction times to avoid decomposition .
- Bayesian Optimization : Machine learning models predict optimal reagent ratios, reducing trial-and-error experimentation .
- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress dynamically .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs. For example, inconsistent IC values in kinase inhibition assays may arise from variations in ATP concentrations .
- Meta-Analysis : Pool data from multiple studies to identify trends. If the compound shows conflicting activity in cancer vs. non-cancer models, differential expression of target proteins (e.g., kinases) may explain discrepancies .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
Q. How can computational approaches guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity or binding interactions. Modifying the pyrimidine substituents (e.g., electron-withdrawing groups) can enhance electrophilicity for nucleophilic attack .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases). For instance, replacing the phthalimide group with a succinimide may improve binding to hydrophobic pockets .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer :
- Solvent Systems : Compare solubility in DMSO (common stock solvent) vs. aqueous buffers. Aggregation in aqueous media may falsely suggest poor solubility. Dynamic light scattering (DLS) can detect nanoparticle formation .
- pH-Dependent Solubility : The sulfonamide group’s pKa (~6–8) affects ionization. Measure solubility at physiologically relevant pH (7.4) using shake-flask methods .
Experimental Design Considerations
Q. What controls are critical in biological assays to ensure reliable results?
- Methodological Answer :
- Negative Controls : Use structurally similar but inactive analogs (e.g., sulfonamide derivatives lacking the phthalimide group) to rule out non-specific effects .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Vehicle Controls : Test DMSO at the same concentration used for compound dissolution to exclude solvent toxicity .
Advanced Functionalization Strategies
Q. How can regioselective functionalization of the pyrimidine ring be achieved?
- Methodological Answer :
- Directed Metalation : Use Pd-catalyzed C–H activation to install substituents at the 4-position of the pyrimidine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups .
- Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups to prevent undesired side reactions during ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
